N-[(2-bromophenyl)carbamothioyl]benzamide N-[(2-bromophenyl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 5391-29-7
VCID: VC3914042
InChI: InChI=1S/C14H11BrN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br
Molecular Formula: C14H11BrN2OS
Molecular Weight: 335.22 g/mol

N-[(2-bromophenyl)carbamothioyl]benzamide

CAS No.: 5391-29-7

Cat. No.: VC3914042

Molecular Formula: C14H11BrN2OS

Molecular Weight: 335.22 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-bromophenyl)carbamothioyl]benzamide - 5391-29-7

Specification

CAS No. 5391-29-7
Molecular Formula C14H11BrN2OS
Molecular Weight 335.22 g/mol
IUPAC Name N-[(2-bromophenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C14H11BrN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Standard InChI Key DNXBFCJFFLDLAK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br

Introduction

Synthesis and Reaction Pathways

General Synthetic Routes

The synthesis of N-[(2-bromophenyl)carbamothioyl]benzamide typically involves a multi-step reaction sequence starting with benzoyl chloride. In a representative procedure, benzoyl chloride reacts with ammonium thiocyanate in acetone under reflux to form an intermediate isothiocyanate . This intermediate subsequently reacts with 2-bromoaniline, yielding the target compound. The reaction conditions—such as solvent choice (acetone), temperature (reflux), and reaction time (0.5–2 hours)—critically influence yield and purity .

Source details an optimized protocol where 2-(4-methylphenoxymethyl)benzoic acid is converted to its acid chloride using thionyl chloride, followed by treatment with ammonium thiocyanate. The resulting isothiocyanate intermediate is then coupled with 2-bromoaniline, achieving yields of 41–45% after recrystallization . This method emphasizes the importance of anhydrous conditions and controlled stoichiometry to minimize side reactions.

Alternative Methodologies

Alternative approaches include one-pot syntheses that bypass intermediate isolation. For instance, direct coupling of benzoyl chloride with pre-formed 2-bromophenylthiourea derivatives has been reported, though yields are generally lower (~30–35%) . Microwave-assisted synthesis has also been explored to reduce reaction times, but scalability remains a challenge .

Structural and Crystallographic Characterization

Molecular Geometry

X-ray crystallography reveals that N-[(2-bromophenyl)carbamothioyl]benzamide adopts a planar configuration with distinct dihedral angles between aromatic rings. The central (carbamothioyl)amide group exhibits an r.m.s. deviation of 0.038 Å, while the thiazole and phenyl rings show deviations of 0.053 Å . The dihedral angle between the benzamide and 2-bromophenyl planes is 15.17°, indicating moderate conjugation .

Hydrogen Bonding and Crystal Packing

Intramolecular N–H⋯O hydrogen bonds form a stable six-membered ring (S(6) motif), stabilizing the molecular conformation . In the crystal lattice, intermolecular N–H⋯S and C–H⋯O interactions generate layered structures parallel to the (100) plane . Bromine atoms participate in secondary interactions (e.g., S⋯Br, 3.3507 Å), contributing to a three-dimensional framework . These interactions are critical for understanding the compound’s solubility and stability.

Table 1: Crystallographic Data for N-[(2-Bromophenyl)carbamothioyl]benzamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
Unit Cell Dimensionsa=12.901A˚a = 12.901 \, \text{Å}
b=5.516A˚b = 5.516 \, \text{Å}
c=23.143A˚c = 23.143 \, \text{Å}
β=105.32\beta = 105.32^\circ
Volume1588.4 ų
Z4
Density1.419 g/cm³

Physicochemical Properties

Solubility and Stability

N-[(2-bromophenyl)carbamothioyl]benzamide is sparingly soluble in polar solvents (e.g., water) but dissolves readily in acetone, dimethylformamide, and dichloromethane . The bromine atom enhances lipophilicity, making it suitable for reactions in non-polar media. Thermal stability analyses indicate decomposition above 200°C, with no observed melting point below this threshold .

Spectroscopic Features

  • IR Spectroscopy: Strong absorption bands at 1675 cm1^{-1} (C=O stretch) and 1243 cm1^{-1} (C=S stretch) confirm the thioamide and benzamide groups .

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals at δ 12.31 ppm (NH) and δ 7.67 ppm (aromatic protons) align with the expected structure .

Biological Activity and Applications

Antimicrobial Properties

N-[(2-bromophenyl)carbamothioyl]benzamide exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 500 μg/mL) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, MIC = 1000 μg/mL) . The bromine substituent enhances membrane permeability, while the thioamide group disrupts bacterial biofilm formation .

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